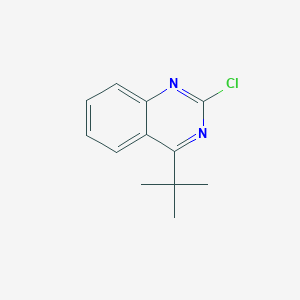
4-Tert-butyl-2-chloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-chloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol. This compound belongs to the quinazoline family, which consists of fused benzene and pyrimidine rings. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2-aminobenzonitrile with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The use of catalysts such as palladium on carbon (Pd/C) can improve the yield and selectivity of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in 4-tert-butyl-2-hydroxyquinazoline.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) in the presence of a base.
Major Products Formed:
Quinazoline-2,4-dione derivatives: from oxidation.
4-tert-butyl-2-hydroxyquinazoline: from reduction.
Substituted quinazolines: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-chloroquinazoline has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-tert-butyl-2-chloroquinazoline exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. For example, it can inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Vergleich Mit ähnlichen Verbindungen
4-Tert-butyl-2-chloroquinazoline is compared with other similar compounds, such as:
2-tert-Butyl-1,4-benzoquinone: This compound is a major metabolite of the food additive butylated hydroxyanisole (BHA) and is known for its cytotoxic properties.
N-Phenethylquinazolin-4-amine: This class of compounds has shown activity against Mycobacterium tuberculosis and Mycobacterium bovis.
Uniqueness: this compound stands out due to its specific structural features, such as the tert-butyl group, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H13ClN2 |
|---|---|
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
4-tert-butyl-2-chloroquinazoline |
InChI |
InChI=1S/C12H13ClN2/c1-12(2,3)10-8-6-4-5-7-9(8)14-11(13)15-10/h4-7H,1-3H3 |
InChI-Schlüssel |
XWKHGKWPFLZCIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=NC2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



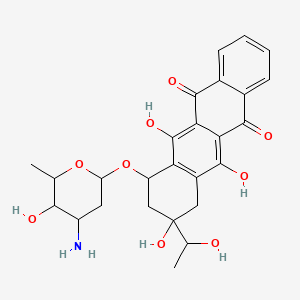

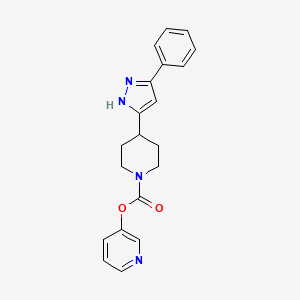


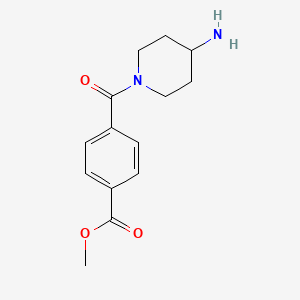



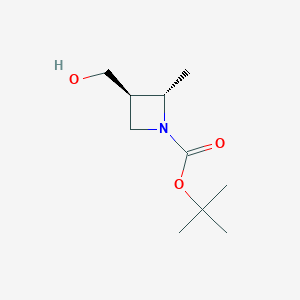


![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
